An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate
An In-depth Technical Guide to Methyl 2-amino-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic properties, synthesis, and applications of Methyl 2-amino-4-methylthiazole-5-carboxylate. This compound is a pivotal heterocyclic building block, recognized for its role as a versatile scaffold in the synthesis of numerous biologically active molecules. Its structural framework is fundamental in the development of therapeutic agents, most notably in the fields of oncology and infectious diseases.
Core Physicochemical and Spectroscopic Properties
Methyl 2-amino-4-methylthiazole-5-carboxylate is a solid, pale yellow powder at room temperature.[1] Its core structure consists of a thiazole ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a methyl carboxylate group at the 5-position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | [2] |
| CAS Number | 63257-03-4 | [3] |
| Molecular Formula | C₆H₈N₂O₂S | [2][3] |
| Molecular Weight | 172.20 g/mol | [2][3] |
| Appearance | Solid, Pale Yellow Powder | [1][3] |
| Melting Point | 165–168 °C | [1] |
| Boiling Point | 301.3 ± 22.0 °C (Predicted) |[2] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.49 (s, 3H, -CH₃), 3.70 (s, 3H, -OCH₃), 6.97 (s, 2H, -NH₂) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5 | [1] |
| FT-IR (cm⁻¹) | 3433 (N-H stretch, amine), 1688 (C=O stretch, conjugated ester) | [1] |
| Mass Spectrometry | FTMS-ESI (M+H)⁺: Calculated 173.0385, Found 173.0379 |[1] |
Synthesis and Experimental Protocols
The synthesis of 2-amino-4-methylthiazole-5-carboxylates is well-established, often employing a one-pot Hantzsch thiazole synthesis variant. This method provides an efficient route from commercially available starting materials.
Caption: One-pot synthesis workflow for Methyl 2-amino-4-methylthiazole-5-carboxylate.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established procedures for the synthesis of related ethyl esters.[4][5]
-
Reaction Setup: To a stirred mixture of methyl acetoacetate (1.0 eq) in a suitable solvent system (e.g., a mixture of water and THF) in a round-bottom flask, cool the solution to below 0 °C using an ice bath.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.2 eq) to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. The formation of the intermediate, methyl 2-bromo-3-oxobutanoate, can be monitored by thin-layer chromatography (TLC).
-
Cyclization: Once the starting material is consumed, add thiourea (1.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to 80 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. The pH of the filtrate is then adjusted to 9-10 with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.[6]
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as a pure solid.[1]
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts are listed in Table 2.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet of the solid product or use an ATR accessory. Record the IR spectrum to identify key functional groups, such as the N-H stretches of the primary amine and the C=O stretch of the ester.
-
Mass Spectrometry (MS): Analyze the product using a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition.
Role in Drug Discovery and Development
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[7][8] Methyl 2-amino-4-methylthiazole-5-carboxylate serves as a critical starting material for accessing a diverse range of these complex therapeutic agents.
Caption: Applications of Methyl 2-amino-4-methylthiazole-5-carboxylate in drug discovery.
A. Anti-Cancer Agents
The 2-aminothiazole core is a key component of several kinase inhibitors. Methyl 2-amino-4-methylthiazole-5-carboxylate is a well-documented intermediate in the synthesis of Dasatinib , a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9][10] The synthesis involves modifying the amino and carboxylate groups to build the final complex structure of the drug. Derivatives of this scaffold have been explored for broad-spectrum antitumor activity against various human cancer cell lines.[7][10]
B. Anti-Tuberculosis Agents
With the rise of drug-resistant tuberculosis, novel therapeutic agents are urgently needed. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for new anti-tubercular drugs.[1] Research has focused on designing derivatives that mimic the antibiotic thiolactomycin (TLM). These compounds target the β-ketoacyl-ACP synthase (mtFabH), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway.[1] The versatility of the starting carboxylate allows for the synthesis of large compound libraries to screen for potent inhibitors against this target.
C. Other Therapeutic Areas
The inherent biological activity of the 2-aminothiazole nucleus makes it a valuable scaffold for a wide range of applications. Derivatives have been investigated for various pharmacological effects, including:
-
Anti-inflammatory Properties [8]
-
Antiviral (including Anti-HIV) Activity [4]
-
Antidiabetic and Antihypertensive Potential [7]
Safety and Handling
Methyl 2-amino-4-methylthiazole-5-carboxylate should be handled in accordance with standard laboratory safety procedures.
-
Hazard Classification: Acute Toxicity, Oral (Category 4).[3]
-
Signal Word: Warning.[3]
-
Hazard Statements: H302 (Harmful if swallowed).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2]
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Methyl 2-amino-5-methylthiazole-4-carboxylate AldrichCPR 63257-03-4 [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]
- 12. tandfonline.com [tandfonline.com]
